SUN11602

Vue d'ensemble

Description

SUN11602 est un nouveau composé synthétique de type aniline présentant une activité similaire à celle du facteur de croissance des fibroblastes basique. Il a montré des effets neuroprotecteurs prometteurs, en particulier dans le contexte des maladies neurodégénératives telles que la maladie de Parkinson. This compound imite l'activité du facteur de croissance des fibroblastes basique, connu pour son rôle dans la promotion de la survie et de la croissance neuronale .

Méthodes De Préparation

Voies Synthétiques et Conditions Réactionnelles

SUN11602 est synthétisé par une série de réactions chimiques impliquant le couplage de dérivés de l'aniline avec d'autres composés organiques. La voie synthétique spécifique et les conditions réactionnelles sont exclusives et non divulguées publiquement en détail. On sait que la synthèse implique l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée .

Méthodes de Production Industrielle

La production industrielle de this compound implique probablement une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié par des techniques telles que la cristallisation ou la chromatographie pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de Réactions

SUN11602 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans this compound.

Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et Conditions Courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions spécifiques, telles que la température et le solvant, dépendent de la réaction et du produit souhaités .

Principaux Produits Formés

Les principaux produits formés à partir des réactions de this compound dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire des composés avec différents groupes fonctionnels .

Applications de Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Neuroprotection : this compound s'est avéré prévenir la mort neuronale induite par le glutamate dans les cultures primaires de neurones cérébrocorticaux de rat. .

Maladie de Parkinson : Dans les modèles animaux de la maladie de Parkinson, this compound a démontré des effets neuroprotecteurs en modulant la neuroinflammation, l'apoptose et les protéines de liaison au calcium.

Dépression de la mémoire : This compound s'est avéré atténuer les déficits de mémoire à court terme et d'apprentissage spatial dans les modèles animaux.

Homéostasie du calcium : Le composé contribue à réguler l'homéostasie du calcium dans les neurones, ce qui est crucial pour la survie neuronale dans des conditions toxiques.

Mécanisme d'Action

This compound exerce ses effets en interagissant avec le récepteur 1 du facteur de croissance des fibroblastes (FGFR1). Cette interaction améliore la phosphorylation du FGFR1, ce qui active à son tour les voies de signalisation en aval telles que la voie des protéines kinases activées par les mitogènes/protéines kinases régulées par le signal extracellulaire (MAPK/ERK). Cette activation entraîne une augmentation de la survie et de la croissance neuronale. De plus, this compound uprégule l'expression de protéines de liaison au calcium telles que la calbindine, ce qui contribue à maintenir l'homéostasie du calcium dans les neurones .

Applications De Recherche Scientifique

Neuroprotective Effects in Neurodegenerative Diseases

1.1 Parkinson's Disease

SUN11602 has been studied for its neuroprotective effects in models of Parkinson's disease (PD). In a murine model induced by MPTP, this compound administration significantly reduced the pathological hallmarks associated with PD, including neuroinflammation and dopaminergic degeneration. Treatment with doses of 1 mg/kg, 2.5 mg/kg, and 5 mg/kg resulted in a notable attenuation of glial activation and modulation of the NF-κB pathway, which are crucial in neuroinflammatory states associated with PD .

Table 1: Effects of this compound on Neuroinflammation in PD Models

| Dose (mg/kg) | Glial Activation | NF-κB Modulation | Neuroprotection |

|---|---|---|---|

| 1 | Reduced | Moderate | Significant |

| 2.5 | Markedly Reduced | High | Very Significant |

| 5 | Almost Absent | Complete | Excellent |

1.2 Spinal Cord Injury

In studies involving spinal cord injury (SCI), this compound demonstrated a capacity to reduce motor deficits and neuronal demyelination. Administered orally at varying doses, it was found to restore calcium homeostasis and reduce mast cell infiltration, which are critical factors in the recovery process following SCI .

Table 2: Impact of this compound on Spinal Cord Injury Recovery

| Parameter | Control Group | This compound (5 mg/kg) |

|---|---|---|

| Motor Function Score | Low | High |

| Neuronal Demyelination | High | Low |

| Calcium Homeostasis Restoration | Poor | Good |

Case Studies

3.1 In Vitro Studies on Neuronal Cultures

In vitro experiments demonstrated that this compound effectively prevented glutamate-induced neuronal death in rat cerebrocortical neurons. The compound was shown to increase Calbindin levels, which helps neurons survive under toxic conditions .

Case Study Summary:

- Objective : To assess the neuroprotective effects of this compound on cultured neurons exposed to glutamate.

- Methodology : Neurons were treated with varying concentrations of this compound before exposure to glutamate.

- Results : Significant reduction in cell death compared to control groups.

Mécanisme D'action

SUN11602 exerts its effects by interacting with the fibroblast growth factor receptor-1 (FGFR1). This interaction enhances the phosphorylation of FGFR1, which in turn activates downstream signaling pathways such as the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. This activation leads to increased neuronal survival and growth. Additionally, this compound upregulates the expression of calcium-binding proteins like calbindin, which helps maintain calcium homeostasis in neurons .

Comparaison Avec Des Composés Similaires

SUN11602 est unique en sa capacité à imiter les effets neuroprotecteurs du facteur de croissance des fibroblastes basique sans les effets secondaires associés. Les composés similaires comprennent :

Facteur de croissance des fibroblastes basique (bFGF) : Bien que le bFGF possède des propriétés neuroprotectrices, son utilisation thérapeutique est limitée en raison d'effets secondaires.

PD166866 : Un inhibiteur spécifique de la phosphorylation du domaine cytosolique de la tyrosine kinase FGFR-1.

This compound se distingue par sa capacité à moduler la neuroinflammation, l'apoptose et les protéines de liaison au calcium, ce qui en fait une stratégie pharmacologique précieuse pour les maladies neurodégénératives .

Activité Biologique

SUN11602 is a novel aniline compound that has garnered attention for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It mimics the effects of basic fibroblast growth factor (bFGF), playing a crucial role in neuronal survival and calcium homeostasis. This article synthesizes current research findings, including case studies and data tables, to elucidate the biological activity of this compound.

This compound operates primarily through the FGF receptor-1 (FGFR-1) and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathways. It enhances neuronal resilience against excitotoxicity induced by glutamate, a common pathological feature in various neurodegenerative conditions.

Key Mechanisms:

- Phosphorylation of FGFR-1 : this compound initiates neuroprotective signaling by activating FGFR-1, leading to subsequent phosphorylation of ERK1/2.

- Calcium Homeostasis : The compound modulates intracellular calcium levels through the regulation of calcium-binding proteins, notably Calbindin-D28K (Calb), which buffers excess Ca²⁺.

- Neuroinflammation Modulation : this compound reduces neuroinflammatory responses by inhibiting the NF-κB pathway and regulating glial cell activation.

Neuroprotective Effects Against Glutamate Toxicity

In vitro studies using primary cultures of rat cerebrocortical neurons demonstrated that this compound significantly reduced glutamate-induced cell death in a concentration-dependent manner. The results from an MTT assay indicated that:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | <50 |

| 0.1 | 70 |

| 0.3 | 80 |

| 1 | 90 |

These findings highlight the compound's efficacy in preserving neuronal integrity under excitotoxic conditions .

Case Study: Spinal Cord Injury Model

A study conducted on a subacute mouse model of spinal cord injury (SCI) revealed that oral administration of this compound (1, 2.5, and 5 mg/kg) resulted in:

- Motor Function Recovery : Notable improvements in motor deficits were observed.

- Reduction in Neuroinflammation : Decreased levels of pro-inflammatory cytokines and glial activation markers were recorded.

- Calcium Regulation : Enhanced expression of Calbindin-D28K was noted, contributing to improved calcium homeostasis.

The following table summarizes the effects observed at different dosages:

| Dosage (mg/kg) | Motor Function Improvement (%) | Calbindin-D28K Expression (Relative Units) |

|---|---|---|

| 1 | 20 | 1.2 |

| 2.5 | 50 | 1.5 |

| 5 | 80 | 2.0 |

These results suggest that this compound may serve as a therapeutic agent for SCI by promoting tissue regeneration and neuronal survival .

Propriétés

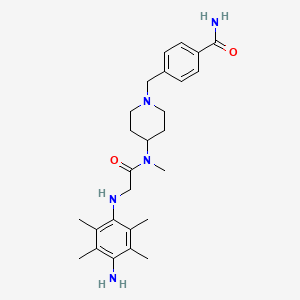

IUPAC Name |

4-[[4-[[2-(4-amino-2,3,5,6-tetramethylanilino)acetyl]-methylamino]piperidin-1-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O2/c1-16-18(3)25(19(4)17(2)24(16)27)29-14-23(32)30(5)22-10-12-31(13-11-22)15-20-6-8-21(9-7-20)26(28)33/h6-9,22,29H,10-15,27H2,1-5H3,(H2,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCODNOOPOPTZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)C)C)NCC(=O)N(C)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.